N-butyl-N'-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
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Overview
Description
N-butyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and an ethanediamide backbone
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The thiophene and sulfonyl groups could potentially interact with various biological targets, but without specific studies, it’s hard to predict the exact targets of this compound.
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Compounds containing pyrrolidine rings are known to have diverse biological activities, suggesting they could potentially interact with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. The presence of the pyrrolidine ring could potentially influence the compound’s pharmacokinetic properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, some boronic esters are known to be only marginally stable in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thiophene sulfonyl chloride: This is achieved by reacting thiophene with chlorosulfonic acid.
Synthesis of the pyrrolidine derivative: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling reaction: The thiophene sulfonyl chloride is then reacted with the pyrrolidine derivative in the presence of a base to form the intermediate compound.
Final coupling: The intermediate is then coupled with N-butyl ethylenediamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene or pyrrolidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the thiophene or pyrrolidine rings.
Substitution: Various substituted thiophene or pyrrolidine derivatives.
Scientific Research Applications
N-butyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-butyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide: Unique due to the combination of thiophene and pyrrolidine rings.
Thiophene derivatives: Compounds like 2,5-dimethylthiophene have similar structural features but lack the pyrrolidine ring.
Pyrrolidine derivatives: Compounds like N-butylpyrrolidine have similar structural features but lack the thiophene ring.
Uniqueness
N-butyl-N’-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is unique due to its combination of a thiophene ring, a pyrrolidine ring, and an ethanediamide backbone. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiophene or pyrrolidine derivatives.
Properties
IUPAC Name |
N-butyl-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S2/c1-2-3-8-16-14(19)15(20)17-11-12-6-4-9-18(12)24(21,22)13-7-5-10-23-13/h5,7,10,12H,2-4,6,8-9,11H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJGTZXBSNLVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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